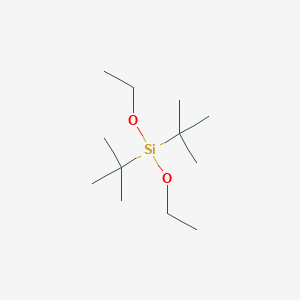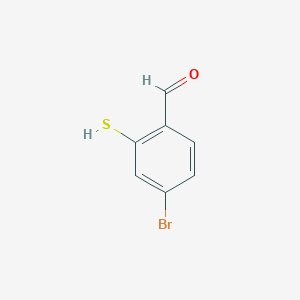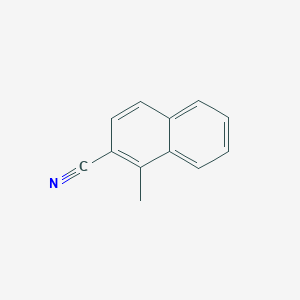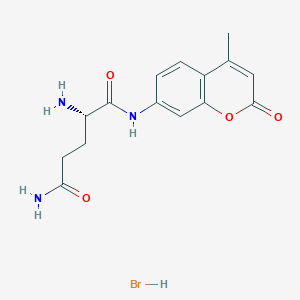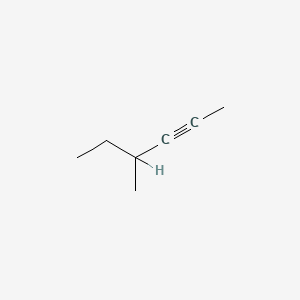
4-Methyl-2-hexyne
Vue d'ensemble
Description
4-Methyl-2-hexyne is a chemical compound with the molecular formula C7H12 . It has an average mass of 96.170 Da and a monoisotopic mass of 96.093903 Da .
Molecular Structure Analysis
The molecular structure of 4-Methyl-2-hexyne consists of seven carbon atoms and twelve hydrogen atoms . The structure can be represented in 2D or 3D models .Applications De Recherche Scientifique
Vibrational Spectra and Molecular Mechanics
4-Methyl-2-hexyne has been studied for its vibrational spectra and molecular mechanics. Infrared and Raman spectra were obtained for this compound and its vibrational frequencies were assigned through normal coordinate calculations. The compound exists as a mixture of three conformers, with molecular mechanics calculations made for both 4-methyl-2-hexyne and 4-methyl-2-pentyne (Woodyard, Barbaree, & Crowder, 1992).
Living Polymerizations of Internal Alkynes
4-Methyl-2-hexyne has been demonstrated to undergo living polymerizations at 50°C using (arylimido)niobium(V)-alkylidene complex catalysts. This process is critical for the living polymerization without certain catalyst deactivation, and the living nature of these polymerizations has been preserved under optimized conditions (Izawa & Nomura, 2020).
Microwave Spectroscopy and Quantum Chemistry
The microwave spectrum of 1-hexyne, which can be related to 4-methyl-2-hexyne, reveals the presence of conformers characterized through microwave spectroscopy and quantum chemistry. The structural parameters and energies of these conformers were determined through ab initio quantum mechanical calculations (Utzat, Bohn, & Michels, 2007).
Decomposition on Metal Surfaces
4-Methyl-2-hexyne's behavior in decomposition on metal surfaces like Ru(0001) has been studied. The decomposition pathways and products of hexylidyne, a derivative of 1-hexyne, on such metal surfaces have been analyzed using reflection-absorption infrared spectroscopy (García, Barros, & Ilharco, 2002).
Polymerization Studies
The polymerization of 4-methyl-1-hexyne has been extensively studied. This includes the polymerization of its racemic and optically active forms using specific catalysts to produce high molecular weight linear polymers. The products of these polymerizations have been analyzed through various methods like ozonolysis and hydrogenation [(Ciardelli, Benedetti, & Pieroni, 1967)](https://consensus.app/papers/polymerization-racemic-optically-4‐methyl‐1‐hexyne-ciardelli/16c2b49751275971a605405d8943f8b2/?utm_source=chatgpt).
Propriétés
IUPAC Name |
4-methylhex-2-yne | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H12/c1-4-6-7(3)5-2/h7H,5H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ABEXZFRJQJSEBW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C#CC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H12 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20942271 | |
| Record name | 4-Methylhex-2-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
96.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-2-hexyne | |
CAS RN |
20198-49-6 | |
| Record name | 4-Methyl-2-hexyne | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0020198496 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 4-Methylhex-2-yne | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20942271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



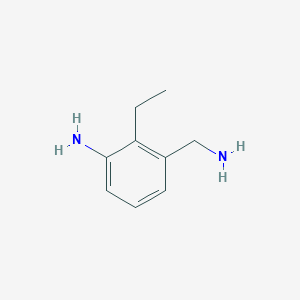
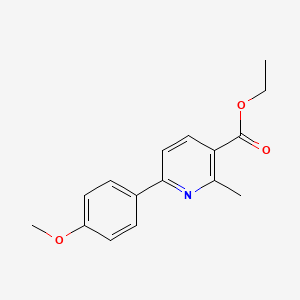

![2-Chloro-6,7,8,9-tetrahydro-7-(phenylmethyl)-5H-pyrido[2,3-D]azepine](/img/structure/B3367899.png)


